molecular formula C27H26N2O9 B030681 N-Fmoc DMNB-L-serine CAS No. 628280-43-3

N-Fmoc DMNB-L-serine

Cat. No.: B030681
CAS No.: 628280-43-3
M. Wt: 522.5 g/mol
InChI Key: GEIDGZJCBUYWDB-QFIPXVFZSA-N
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Mechanism of Action

Target of Action

N-Fmoc DMNB-L-serine is a biochemical used in proteomics research . The primary target of this compound is the amine group of an amino acid . It serves as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .

Mode of Action

The compound works by temporarily protecting the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This is achieved through the introduction of the Fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the presence of a base, which is used to remove the Fmoc group . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine involves several steps:

    Protection of the Serine Hydroxyl Group: The hydroxyl group of serine is protected using the 4,5-dimethoxy-2-nitrobenzyl group.

    Protection of the Amino Group: The amino group of serine is protected using the fluorenylmethyloxycarbonyl group.

Industrial Production Methods

Industrial production of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine is unique due to its dual protection strategy, which allows for selective deprotection under different conditions. This makes it highly versatile for complex peptide synthesis .

Properties

IUPAC Name

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDGZJCBUYWDB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514485
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628280-43-3
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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